N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine
Description
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine is a complex organic compound that features a triazole ring, a fluorinated aromatic ring, and an oxane (tetrahydropyran) ring
Properties
IUPAC Name |
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN4O2/c1-18(2,3)24-17(21-13-23-24)12-22-19(7-9-26-10-8-19)14-5-6-16(25-4)15(20)11-14/h5-6,11,13,22H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDAAWRIBRKPFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=NC=N1)CNC2(CCOCC2)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.
Attachment of the tert-Butyl Group: This step often involves alkylation using tert-butyl halides under basic conditions.
Formation of the Oxane Ring: This can be synthesized through a cyclization reaction involving a diol and an appropriate leaving group.
Introduction of the Fluorinated Aromatic Ring: This step typically involves a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce various functional groups such as amines or ethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The triazole ring could play a role in binding to metal ions or other biomolecules, while the fluorinated aromatic ring might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-chloro-4-methoxyphenyl)oxan-4-amine: Similar structure but with a chlorine atom instead of a fluorine atom.
N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-hydroxyphenyl)oxan-4-amine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom in N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-4-(3-fluoro-4-methoxyphenyl)oxan-4-amine can significantly influence its chemical properties, such as its reactivity and stability. Fluorine atoms are known to enhance the metabolic stability of compounds, making them more resistant to degradation in biological systems. This can be a key advantage in medicinal chemistry, where metabolic stability is crucial for the development of effective drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
